molecular formula C11H15NO2 B1604945 2-(1-Methylaminoethyl)-1,4-benzodioxane CAS No. 67011-31-8

2-(1-Methylaminoethyl)-1,4-benzodioxane

Cat. No. B1604945
CAS RN: 67011-31-8
M. Wt: 193.24 g/mol
InChI Key: VUAHSCOJFWABEC-UHFFFAOYSA-N
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Description

The compound “2-(1-Methylaminoethyl)-1,4-benzodioxane” is an organic compound. However, there is limited information available about this specific compound123.



Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines4. However, the specific synthesis process for “2-(1-Methylaminoethyl)-1,4-benzodioxane” is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of “2-(1-Methylaminoethyl)-1,4-benzodioxane” is not explicitly provided in the searched resources. However, compounds with similar structures often contain a benzene ring with an amine group and an ether group567.



Chemical Reactions Analysis

The specific chemical reactions involving “2-(1-Methylaminoethyl)-1,4-benzodioxane” are not detailed in the searched resources. However, similar compounds often participate in reactions involving their amine and ether functional groups589.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Methylaminoethyl)-1,4-benzodioxane” are not detailed in the searched resources. However, similar compounds often have properties typical of aromatic amines and ethers1011.


Scientific Research Applications

  • Chemodivergent Synthesis

    • Application : This compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
    • Method : The synthesis involves different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
    • Results : The study resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines respectively from α-bromoketones and 2-aminopyridine by controlling reaction conditions .
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .
    • Results : The study resulted in the creation of a library of novel heterocyclic compounds with potential biological activities .

Safety And Hazards

The safety and hazards associated with “2-(1-Methylaminoethyl)-1,4-benzodioxane” are not specified in the searched resources. However, similar compounds can be harmful if swallowed, cause skin burns and eye damage, and may be harmful to aquatic life12.


Future Directions

The future directions for “2-(1-Methylaminoethyl)-1,4-benzodioxane” are not specified in the searched resources. The future directions would depend on the specific applications and research developments related to this compound13.


Please note that this analysis is based on the limited information available from the searched resources and may not fully represent the properties and characteristics of “2-(1-Methylaminoethyl)-1,4-benzodioxane”. For a more accurate and comprehensive analysis, further research and consultation with experts in the field would be necessary.


properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(12-2)11-7-13-9-5-3-4-6-10(9)14-11/h3-6,8,11-12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAHSCOJFWABEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985844
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylaminoethyl)-1,4-benzodioxane

CAS RN

67011-31-8
Record name 1,4-Benzodioxan, 2-(1-methylaminoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067011318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60985844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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